- An Aminopyridinium Ionic Liquid: A Simple and Effective Bifunctional Organocatalyst for Carbonate Synthesis from Carbon Dioxide and Epoxides, ChemPlusChem, 2020, 85(7), 1587-1595

Cas no 930-73-4 (1-Methylpyridin-1-ium iodide)

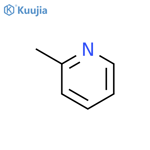

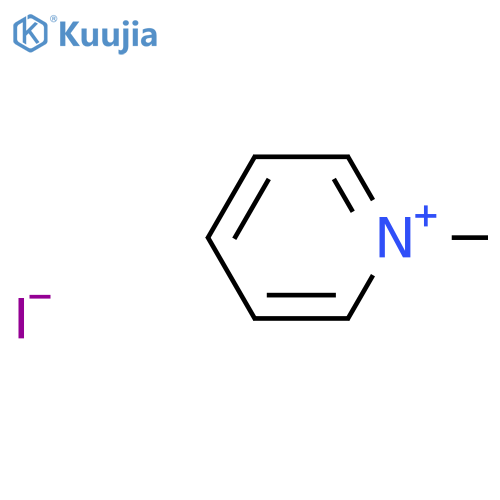

1-Methylpyridin-1-ium iodide structure

Nome del prodotto:1-Methylpyridin-1-ium iodide

1-Methylpyridin-1-ium iodide Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-METHYLPYRIDIN-1-IUM IODIDE

- Pyridine methiodide

- 1-Methylpyridinium·iodide

- 1-Methylpyridinium iodide

- N-Methylpyridinium iodide

- PYRIDINIUM, 1-METHYL-, IODIDE

- Pyridinium, 1-methyl-, iodide (1:1)

- methylpyridinium iodide

- 1-methyl pyridinium iodide

- WLN: T6KJ A1 &I

- HLNJFEXZDGURGZ-UHFFFAOYSA-M

- NSC97384

- AX8266500

- 1-Methylpyridinium iodide, analytical standard

- 1-Methylpyridinium iodide (6CI, 7CI)

- Pyridinium, 1-methyl-, iodide (8CI, 9CI)

- 1-Methylpyridin-1-ium iodide

-

- MDL: MFCD00160400

- Inchi: 1S/C6H8N.HI/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1

- Chiave InChI: HLNJFEXZDGURGZ-UHFFFAOYSA-M

- Sorrisi: [I-].C1C=C[N+](C)=CC=1

Proprietà calcolate

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 8

- Conta legami ruotabili: 0

- Complessità: 46.1

- Superficie polare topologica: 3.9

Proprietà sperimentali

- Colore/forma: Solid

1-Methylpyridin-1-ium iodide Informazioni sulla sicurezza

- Parola segnale:Danger

- Dichiarazione di pericolo: H302;H318

- Dichiarazione di avvertimento: P280;P301+P312+P330;P305+P351+P338+P310

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- RTECS:UU6300000

- Condizioni di conservazione:Room temperature

1-Methylpyridin-1-ium iodide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD3907646-5g |

1-Methylpyridin-1-iumiodide |

930-73-4 | 95% | 5g |

RMB 739.20 | 2025-02-20 | |

| AstaTech | 50798-5/G |

1-METHYLPYRIDIN-1-IUM IODIDE |

930-73-4 | 97% | 5g |

$99 | 2023-09-17 | |

| eNovation Chemicals LLC | D757268-5g |

1-Methylpyridinium·iodide |

930-73-4 | 95% | 5g |

$110 | 2024-06-06 | |

| Enamine | EN300-1663440-0.25g |

1-methylpyridin-1-ium iodide |

930-73-4 | 95% | 0.25g |

$24.0 | 2023-06-04 | |

| Enamine | EN300-1663440-2.5g |

1-methylpyridin-1-ium iodide |

930-73-4 | 95% | 2.5g |

$94.0 | 2023-06-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-5g |

1-Methylpyridin-1-ium iodide |

930-73-4 | 95% | 5g |

1499.0CNY | 2021-07-17 | |

| Cooke Chemical | BD3907646-100mg |

1-Methylpyridin-1-iumiodide |

930-73-4 | 95% | 100mg |

RMB 44.80 | 2025-02-20 | |

| Enamine | EN300-1663440-10.0g |

1-methylpyridin-1-ium iodide |

930-73-4 | 95% | 10g |

$376.0 | 2023-06-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-100mg |

1-Methylpyridin-1-ium iodide |

930-73-4 | 95% | 100mg |

57CNY | 2021-05-07 | |

| Aaron | AR00GV7Q-250mg |

1-Methylpyridinium·iodide |

930-73-4 | 95% | 250mg |

$4.00 | 2025-01-24 |

1-Methylpyridin-1-ium iodide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 24 h, reflux

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Solvents: Acetonitrile ; overnight, reflux

Riferimento

- Direct C-H Sulfonylimination of Pyridinium Salts, Organic Letters, 2022, 24(15), 2821-2825

Metodo di produzione 3

Condizioni di reazione

1.1 Solvents: Ethyl acetate ; overnight, 70 °C

Riferimento

- An Electrostatically Enhanced Phenol as a Simple and Efficient Bifunctional Organocatalyst for Carbon Dioxide Fixation, ChemSusChem, 2018, 11(24), 4262-4268

Metodo di produzione 4

Condizioni di reazione

1.1 Solvents: Acetone ; 16 h, rt → reflux

Riferimento

- Binding properties and supramolecular polymerization of a water-soluble resorcin[4]arene, Organic Chemistry Frontiers, 2019, 6(8), 1236-1243

Metodo di produzione 5

Condizioni di reazione

1.1 12 h, 100 °C

Riferimento

- Alkyl Pyridinium Iodocuprate(I) Clusters: Structural Types and Charge Transfer Behavior, ACS Omega, 2018, 3(11), 15281-15292

Metodo di produzione 6

Condizioni di reazione

1.1 Solvents: Diethyl ether ; 8 h, rt

Riferimento

- Symmetric Halogen Bonding Is Preferred in Solution, Journal of the American Chemical Society, 2012, 134(12), 5706-5715

Metodo di produzione 7

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 8 h, 80 °C

Riferimento

- Halide-promoted pyridinylation of α-acylmethylides with 2-halo-1-methylpyridinium iodides as reagents, Organic & Biomolecular Chemistry, 2023, 21(5), 1008-1013

Metodo di produzione 8

Condizioni di reazione

1.1 Solvents: Acetonitrile ; overnight, reflux

Riferimento

- Copper-Mediated and Palladium-Catalyzed Cross-Coupling of Indoles and N-Methylpyridinium Salts: A Practical Way to Prepare 3-(Pyridin-2-yl)indoles, Organic Letters, 2023, 25(28), 5203-5208

Metodo di produzione 9

Condizioni di reazione

1.1 Solvents: Acetone ; rt

Riferimento

- Preparation and in vitro evaluation of monoquaternary inhibitors of brain cholinesterases, Letters in Organic Chemistry, 2009, 6(6), 500-503

Metodo di produzione 10

Condizioni di reazione

Riferimento

- Opening the Third Century of Polyhalide Chemistry: Thermally Stable Complex with "Trapped" Dichlorine, Chemistry - A European Journal, 2020, 26(61), 13776-13778

Metodo di produzione 11

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 16 h, 90 °C

Riferimento

- C6-Selective Direct Arylation of 2-Phenylpyridine via an Activated N-methylpyridinium Salt: A Combined Experimental and Theoretical Study, Advanced Synthesis & Catalysis, 2018, 360(20), 3990-3998

Metodo di produzione 12

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 12 h, 90 °C

Riferimento

- External-photocatalyst-free visible-light-mediated aerobic oxidation and 1,4-bisfunctionalization of N-alkyl isoquinolinium salts, Organic Chemistry Frontiers, 2020, 7(17), 2405-2413

Metodo di produzione 13

Metodo di produzione 14

Condizioni di reazione

1.1 Solvents: Toluene ; 3 h, reflux

Riferimento

- Binding of Acetylcholine and Quaternary Ammonium Cations to Macrocyclic and Acyclic "Phane" Esters. Evaluation of the Cation-π Primary Interaction through Adaptive Aromatic Hosts, Journal of the American Chemical Society, 1998, 120(48), 12443-12452

Metodo di produzione 15

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 12 h, 70 °C

Riferimento

- Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts, Organic Letters, 2020, 22(15), 6107-6111

Metodo di produzione 16

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 2 h, 120 °C

Riferimento

- Insight into the Modes of Activation of Pyridinium and Bipyridinium Salts in Non-Covalent Organocatalysis, Advanced Synthesis & Catalysis, 2021, 363(20), 4779-4788

Metodo di produzione 17

Condizioni di reazione

1.1 Solvents: Ethyl acetate ; 3 h, 25 °C

Riferimento

- From Stoichiometric Reagents to Catalytic Partners: Selenonium Salts as Alkylating Agents for Nucleophilic Displacement Reactions in Water, Advanced Synthesis & Catalysis, 2022, 364(1), 87-93

Metodo di produzione 18

Condizioni di reazione

1.1 Solvents: Acetonitrile ; overnight, reflux

Riferimento

- Structural considerations for charge-enhanced Bronsted acid catalysts, Journal of Physical Organic Chemistry, 2020, 33(8),

Metodo di produzione 19

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 24 h, reflux

Riferimento

- Monotopic and heteroditopic calix[4]arene receptors as hosts for pyridinium and viologen ion pairs: a solution and solid-state study, Organic & Biomolecular Chemistry, 2009, 7(18), 3698-3708

Metodo di produzione 20

Condizioni di reazione

1.1 Solvents: Diethyl ether

Riferimento

- The Synthesis of Evoninic Acids, 2006, , ,

1-Methylpyridin-1-ium iodide Raw materials

1-Methylpyridin-1-ium iodide Preparation Products

1-Methylpyridin-1-ium iodide Letteratura correlata

-

Sadia Shahbaz,Asif Ali Tahir,Tapas Mallick,Idris Al Siyabi,Bandar Y. Alfaifi,Safeer Ahmed New J. Chem. 2020 44 20212

-

Duo Fu,Jiaxi Xu Org. Biomol. Chem. 2023 21 1008

-

Isabella Richter,Jusaku Minari,Philip Axe,John P. Lowe,Tony D. James,Kazuo Sakurai,Steven D. Bull,John S. Fossey cation–π interactions control the conformation of nonrestricted (phenylalkyl)pyridines. Isabella Richter Jusaku Minari Philip Axe John P. Lowe Tony D. James Kazuo Sakurai Steven D. Bull John S. Fossey Chem. Commun. 2008 1082

-

Siva Bala Subramaniyan,Megarajan Sengan,Ramesh Subburethinam,Anbazhagan Veerappan New J. Chem. 2021 45 11937

-

Liang Li,Huijuan Cui,Zhou Yang,Xutang Tao,Xinsong Lin,Ning Ye,Huai Yang CrystEngComm 2012 14 1031

930-73-4 (1-Methylpyridin-1-ium iodide) Prodotti correlati

- 110517-82-3(Ferrocenylethyl maleimide)

- 32601-89-1(2-(bromomethyl)-6-chloroquinoxaline)

- 2411235-70-4(N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide)

- 1804890-83-2(Ethyl 2-cyano-3-iodo-5-nitrobenzoate)

- 1805221-75-3(4-Bromo-2-cyano-5-(difluoromethyl)pyridine)

- 1806769-95-8(Methyl 3-(chloromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-2-acetate)

- 104500-98-3(1-(2-propyn-1-yl)-1H-Pyrrole-3-carboxaldehyde)

- 2137742-36-8(1H-1,2,4-Triazole, 5-(3-chloro-2-methylpropyl)-1,3-dimethyl-)

- 3714-73-6(3-(2,3-Dihydroxyphenyl)propionic Acid)

- 451504-85-1(N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:930-73-4)1-Methylpyridin-1-ium iodide

Purezza:99%

Quantità:25g

Prezzo ($):440.0